4-Bromo-2-(trifluoromethyl)benzyl alcohol
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Overview
Description
“4-Bromo-2-(trifluoromethyl)benzyl alcohol” is a chemical compound with the CAS Number: 932390-36-8 . It has a molecular weight of 255.03 . The IUPAC name for this compound is [4-bromo-2-(trifluoromethyl)phenyl]methanol .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic trifluoromethoxylation of alkyl halides . A practical method involves the use of (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions . The TFBO reagent is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrF3O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3,13H,4H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . These reactions include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
This compound is a liquid-oil at ambient temperature . The storage temperature is also ambient .Scientific Research Applications
Pharmaceutical Intermediates
4-Bromo-2-(trifluoromethyl)benzyl alcohol: is utilized as an intermediate in the synthesis of various pharmaceutical compounds . Its unique structure, incorporating a bromine atom and a trifluoromethyl group, makes it a valuable precursor in constructing complex molecules for medicinal chemistry.
NMR Spectroscopy
This compound is also employed in Nuclear Magnetic Resonance (NMR) spectroscopy as a standard for predicting the NMR spectrum . It helps in determining the structure of organic compounds and in the analysis of mixture compositions.
Kinetic Studies
Researchers use 4-Bromo-2-(trifluoromethyl)benzyl alcohol in kinetic studies, particularly for investigating the behavior of phosphonoformate prodrugs . These studies are crucial for understanding the drug metabolism and optimizing drug design.
Catalysis
In the field of catalysis, this compound serves as a reagent. Its role in the synthesis of aquachromium (IV) complexes is an example of its application in catalytic processes .
Material Science
The trifluoromethyl group in 4-Bromo-2-(trifluoromethyl)benzyl alcohol is of particular interest in material science. It can impart unique properties to materials, such as increased thermal stability and chemical resistance .
Chemical Synthesis
Due to its reactive functional groups, 4-Bromo-2-(trifluoromethyl)benzyl alcohol is a versatile building block in chemical synthesis. It is used to construct a wide array of organic molecules, including those with potential therapeutic effects .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reference standard for various analytical techniques, aiding in the quantification and identification of substances in complex mixtures .
Fluorine Chemistry Research
The presence of the trifluoromethyl group makes 4-Bromo-2-(trifluoromethyl)benzyl alcohol an important subject in fluorine chemistry research. Studies focus on its reactivity and incorporation into drug molecules, given the significance of fluorine in pharmaceuticals .
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Mode of Action
Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules, thereby influencing their activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-(trifluoromethyl)benzyl alcohol . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and stability. Furthermore, the compound’s action can be influenced by the specific biological environment (such as the presence of specific enzymes or cofactors) in which it is present.
properties
IUPAC Name |
[4-bromo-2-(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3,13H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJNCPOEIRBIHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(trifluoromethyl)benzyl alcohol |
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